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For researchers, scientists, and drug development professionals, understanding the functional
evolution of proteins is paramount. This guide provides a detailed comparative analysis of the
SWI5 protein in humans and the budding yeast, Saccharomyces cerevisiae. While sharing a
name, these two proteins have diverged significantly in their primary roles, offering a
fascinating case study in functional evolution.

This guide will delve into the distinct functions, mechanisms of action, and interacting partners
of human and yeast SWI5. We will present supporting experimental data in clearly structured
tables, provide detailed methodologies for key experiments, and visualize the cellular pathways
in which these proteins operate.

Core Functional Divergence: A Shift from
Transcription to DNA Repair

The most striking difference between yeast and human SWI5 lies in their principal cellular
functions. In yeast, SWI5 is a well-characterized transcription factor, a key regulator of cell
cycle-dependent gene expression. In contrast, human SWI5 has evolved to play a critical role
in maintaining genome integrity through homologous recombination-mediated DNA repair.

Quantitative Data Summary

The following tables summarize the key functional and physical characteristics of human and
yeast SWI5, with supporting data from the cited literature where available.
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Table 1: General Properties and Functions

Feature

Human SWI5 (SAE3)

Yeast SWI5 (S. cerevisiae)

Primary Function

Homologous Recombination
DNA Repair

Transcriptional Regulation

Protein Complex

Forms a stable heterodimer
with MEI5

Can act alone or in concert

with co-activators

Key Interacting Partners

MEI5, RAD51[1][2]

Pho2p, SWI/SNF complex,
SAGA complex, Mediator

complex

DNA Binding Domain

Lacks a canonical DNA binding

domain

C2H2 Zinc Finger

Cellular Localization

Nucleus

Cytoplasm (S, G2, M phases),
Nucleus (G1 phase)[3]

Table 2: Functional Parameters

Parameter

Human SWI5

Yeast SWI5

Effect on RAD51 Foci

Depletion of SWI5 significantly

impairs the formation of

Not Applicable

Formation RAD51 foci upon DNA
damage[1]
Low affinity alone; cooperative
o o ) binding with Pho2p

DNA Binding Affinity (Kd) Not Applicable o )
significantly increases
affinity[4][5]
Cell cycle-dependent

o ] transcription and
) Transcriptional regulation of )
Regulation phosphorylation by Cdc28

the SWI5 and MEI5 genes

kinase regulates nuclear

import[3]
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Signaling and Regulatory Pathways

The divergent functions of human and yeast SWI5 are reflected in the distinct cellular pathways
they participate in.

Human SWI5 in Homologous Recombination

Human SWI5, in complex with MEI5, acts as a mediator in the homologous recombination
pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks. This
complex interacts with the RAD51 recombinase, facilitating its recruitment to sites of DNA
damage and the formation of the RAD51 nucleoprotein filament, a key structure in the search
for and invasion of a homologous template for repair.
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Human SWI5 in Homologous Recombination.
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Yeast SWI5 in Transcriptional Regulation

In budding yeast, SWI5 functions as a transcription factor that is crucial for the G1/M transition
of the cell cycle. Its expression is tightly regulated, and upon entry into the nucleus in late
anaphase, it binds to the promoters of specific genes, including the HO endonuclease, which is
required for mating-type switching. SWI5 recruits chromatin remodeling complexes and the
transcriptional machinery to activate gene expression.
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Yeast SWI5 in Transcriptional Regulation.

Experimental Protocols

To provide a practical context for the data presented, this section details the methodologies for

key experiments used to characterize human and yeast SWI5.

Chromatin Immunoprecipitation (ChiP) for Yeast SWI5

This protocol is adapted from methodologies used to study the in vivo binding of transcription

factors to their target DNA sequences in yeast.[6][7][8]

Objective: To determine if yeast SWI5 protein binds to the promoter of a target gene (e.g., HO)

in vivo.

Methodology:

Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links
between proteins and DNA that are in close proximity.

Cell Lysis and Chromatin Shearing: The cell walls are enzymatically digested, and the cells
are lysed. The chromatin is then sheared into smaller fragments (typically 200-500 bp) by
sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to SWI5 is added to the chromatin preparation.
The antibody-SWI5-DNA complexes are then captured using protein A/G-coated beads.

Washing: The beads are washed extensively to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the
beads, and the cross-links are reversed by heating.

DNA Purification: The DNA is purified from the eluted material.

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to
the HO promoter region. An enrichment of the HO promoter sequence in the SWI5-
immunoprecipitated sample compared to a control sample (e.g., immunoprecipitation with a
non-specific antibody) indicates that SWI5 binds to this region in vivo.
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Co-Immunoprecipitation (Co-IP) for Human SWI5-MEI5
Interaction

This protocol is based on methods used to demonstrate the interaction between human SWI5
and MEI5.[1]

Objective: To determine if human SWI5 and MEI5 proteins physically interact within a cell.
Methodology:

o Cell Lysis: Human cells expressing tagged versions of SWI5 and MEI5 (e.g., Myc-SWI5 and
FLAG-MEI5) are lysed in a non-denaturing buffer to preserve protein-protein interactions.

e Immunoprecipitation: An antibody specific to one of the tags (e.g., anti-FLAG antibody) is
added to the cell lysate and incubated to allow the antibody to bind to its target protein
(FLAG-MEI5) and any associated proteins.

o Complex Capture: Protein A/G-coated beads are added to the lysate to capture the antibody-
protein complexes.

e Washing: The beads are washed several times with lysis buffer to remove non-specific
binding proteins.

o Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE
sample buffer.

o Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a
membrane. The membrane is then probed with an antibody against the other tagged protein
(e.g., anti-Myc antibody) to detect the presence of the co-immunoprecipitated protein (Myc-
SWI5). The presence of a band corresponding to Myc-SWI5 confirms the interaction
between SWI5 and MEIS.

Conclusion

The functional comparison of human and yeast SWI5 proteins reveals a remarkable
evolutionary divergence. While yeast SWI5 acts as a transcriptional regulator controlling cell
cycle progression, its human counterpart has been repurposed for a critical role in DNA repair.
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This guide provides a comprehensive overview of these differences, supported by experimental
data and methodologies, to aid researchers in their understanding of these important proteins
and the evolutionary processes that shape protein function. This knowledge is not only
fundamental to our understanding of basic biology but also holds potential for the development
of novel therapeutic strategies targeting these pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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